5-amino-1-(4-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
CAS No.:
Cat. No.: VC15169986
Molecular Formula: C23H23N3O2S
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N3O2S |
|---|---|
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-propan-2-ylphenyl)-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C23H23N3O2S/c1-14(2)15-4-8-17(9-5-15)26-12-20(27)21(22(26)24)23-25-19(13-29-23)16-6-10-18(28-3)11-7-16/h4-11,13-14,24,27H,12H2,1-3H3 |
| Standard InChI Key | XDLDHYNSONNIDN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O |
Introduction
The compound "5-amino-1-(4-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one" is a heterocyclic organic molecule. It consists of a pyrrolone core with substitutions that include:
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Amino group at position 5.
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Isopropyl-substituted phenyl group at position 1.
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Thiazole ring linked to a methoxy-substituted phenyl group at position 4.
Such compounds often exhibit diverse biological activities due to the presence of heterocyclic systems like thiazoles and pyrrolones, which are known pharmacophores in medicinal chemistry.
Key Structural Elements:
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Pyrrolone Core: The dihydro-pyrrolone moiety contributes to the compound's chemical stability and potential bioactivity.
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Thiazole Ring: This sulfur-containing heterocycle is often associated with antimicrobial, antifungal, and anti-inflammatory properties.
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Substituents:
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The isopropyl group on the phenyl ring increases hydrophobicity, potentially improving membrane permeability.
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The methoxy group on the phenyl ring can enhance electron density, influencing binding interactions with biological targets.
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Potential Applications:
Compounds with similar structures are studied for:
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Anti-inflammatory activity: Thiazole derivatives are known to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antimicrobial properties: Heterocyclic systems often disrupt microbial cell processes.
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Antioxidant potential: Methoxy groups can scavenge free radicals.
Synthesis Pathways
While specific synthesis data for this compound is unavailable, it can be synthesized using standard organic chemistry techniques:
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Formation of the Pyrrolone Core: This can involve cyclization reactions using amines and keto acids.
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Thiazole Substitution: Thiazoles are typically introduced via condensation reactions involving thiourea derivatives and α-haloketones.
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Functionalization of Aromatic Rings: Isopropylation and methoxylation are achieved through Friedel-Crafts alkylation or methylation reactions.
Analytical Characterization
To confirm the structure of such compounds, analytical methods typically include:
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NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic protons, amino groups, and heterocycles.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups like amino (-NH₂) and methoxy (-OCH₃).
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X-ray Crystallography: For detailed structural confirmation.
Biological Activity Assessment
Compounds with similar frameworks are often evaluated for:
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Enzyme Inhibition Studies: Docking studies against enzymes like COX or LOX to predict anti-inflammatory potential.
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Antimicrobial Screening: Testing against bacterial or fungal strains using MIC (Minimum Inhibitory Concentration) assays.
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Antioxidant Assays: Methods like DPPH radical scavenging to measure free radical neutralization.
Hypothetical Data Table
| Property | Description |
|---|---|
| Molecular Formula | C₂₁H₂₁N₃O₂S |
| Molecular Weight | ~379 g/mol |
| Solubility | Likely soluble in organic solvents |
| Predicted Biological Activity | Anti-inflammatory, antimicrobial |
| Analytical Techniques | NMR, MS, IR, X-ray crystallography |
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